molecular formula C13H12FNO3 B1404104 Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 1159600-04-0

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No. B1404104
CAS RN: 1159600-04-0
M. Wt: 249.24 g/mol
InChI Key: MJZYVXZLXHAZDL-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is likely an organic compound containing a fluorophenyl group, a methyl group, and an oxazole ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate Applications

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:

Antiviral Research: This compound may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit antiviral activities . By analogy, Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be modified to enhance its interaction with viral proteins, potentially leading to the development of novel antiviral medications.

Anti-inflammatory Agents: The structural similarity of this compound to other bioactive molecules suggests it could be explored for its anti-inflammatory properties. Research on indole derivatives has shown significant anti-inflammatory activity, which indicates that Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate might also be effective in this regard .

Anticancer Activity: Compounds with an indole base structure have been found to possess anticancer properties. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be investigated for its potential to inhibit cancer cell growth and proliferation, contributing to the field of oncology .

Anti-HIV Research: Indole derivatives have shown promise as anti-HIV agents. The compound could be a candidate for the synthesis of new drugs aimed at combating HIV, given its structural features that may allow it to bind with high affinity to HIV-related proteins .

Antioxidant Properties: The oxidative stress response is a key area of research, particularly in the context of aging and degenerative diseases. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate may have antioxidant capabilities that could be harnessed for therapeutic applications .

Antimicrobial Applications: Given the ongoing need for new antimicrobial agents, this compound’s potential antimicrobial activity could be of significant interest. Its structural framework could be optimized to target specific microbial enzymes or pathways .

Antitubercular Potential: Tuberculosis remains a major global health challenge. The compound’s possible antitubercular activity, inferred from the activity of related molecules, could lead to the development of new treatments for tuberculosis .

Antidiabetic Effects: Research into the management of diabetes could benefit from the exploration of this compound’s potential antidiabetic effects. Modifying its structure to interact with biological targets involved in glucose metabolism could open up new avenues for diabetes treatment .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions that should be taken while handling organic compounds include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYVXZLXHAZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738347
Record name Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

CAS RN

1159600-04-0
Record name Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-butynoate (65.5 mL, 562 mmol) and triethylamine (80.7 mL, 576 mmol) in ethanol (600 mL) was added, at 0-4° C. over 2 h, 500 mL of a solution of (E)- and/or (Z)—N-hydroxy-2-fluoro-benzenecarboximidoyl chloride (83.3 g 480 mmol) in ethanol (900 mL). Ethyl 2-butynoate (44.6 ml, 383 mmol) in ethanol (125 mL) was added at 0° C., then the remaining 400 ml of the (E)- and/or (Z)—N-hydroxy-2-fluoro-benzenecarboximidoyl chloride solution were added over a 1 h period. The resulting mixture was then stirred for 48 h at room temperature and evaporated. The mixture was then poured onto HCl (1.2 L), and extracted with tert-butyl methyl ether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 9:1) afforded the title product (73.6 g, 62%) which was obtained as a yellow oil, MS: m/e=250.1 [M+H]+.
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
65.5 mL
Type
reactant
Reaction Step Two
Quantity
80.7 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.3 g
Type
reactant
Reaction Step Five
Quantity
44.6 mL
Type
reactant
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six
[Compound]
Name
( E )-
Quantity
400 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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